molecular formula C8H9F3N2 B12633838 Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine

Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine

Cat. No.: B12633838
M. Wt: 190.17 g/mol
InChI Key: OXXFQQCEJIPIQX-UHFFFAOYSA-N
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Description

Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodobenzene with trifluoromethylating agents . Another approach involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is unique due to its specific substitution pattern and the presence of the methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a trifluoromethyl group at the 4-position, which enhances its lipophilicity and bioavailability. The presence of the methylamine moiety contributes to its interaction with biological targets, particularly in enzyme inhibition.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related trifluoromethylpyridine derivatives have shown potent inhibition of the PI3K/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. This compound's structural modifications allow it to target specific kinases effectively.

Table 1: In Vitro Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Reference
Compound 1PI3Kα17
Compound 2mTOR>1
Compound 3K562 (Leukemia)2.27
Compound 4HL-60 (Leukemia)1.42

The introduction of a trifluoromethyl group significantly enhances the cellular potency of these compounds. For example, the compound with a trifluoromethyl substitution demonstrated an improved selectivity ratio for PI3Kα over mTOR, indicating a favorable profile for cancer treatment.

Neuroprotective Effects

Trifluoromethylpyridine derivatives have also been investigated for neuroprotective properties. Some studies suggest that these compounds may upregulate anti-apoptotic proteins and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Mechanism
In one study, a derivative with a similar structure was shown to increase glutathione levels, thereby enhancing cellular resistance against oxidative stress. This mechanism is critical for neuroprotection in models of neurodegeneration .

Structure-Activity Relationships (SAR)

The SAR studies highlight how variations in substituents on the pyridine ring influence biological activity. The trifluoromethyl group at the C4 position has been shown to enhance both potency and selectivity against specific targets.

Table 2: SAR Findings on Trifluoromethylpyridine Derivatives

Substituent PositionSubstituent TypeEffect on Activity
C4TrifluoromethylIncreased potency
C2HydroxylDecreased binding affinity
C2AmideRetained affinity

The modifications at C2 and C4 positions significantly affect the binding interactions with target enzymes like PI3K and mTOR, emphasizing the importance of careful structural design in drug development.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-12-5-7-4-6(2-3-13-7)8(9,10)11/h2-4,12H,5H2,1H3

InChI Key

OXXFQQCEJIPIQX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC(=C1)C(F)(F)F

Origin of Product

United States

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